4-Bromo-6-chloro-5-methyl-1H-indazole
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Overview
Description
“4-Bromo-6-chloro-5-methyl-1H-indazole” is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C8H6BrClN2 . The average mass is 245.504 Da and the monoisotopic mass is 243.940277 Da .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .Mechanism of Action
Mode of Action
It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to be involved in a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Safety and Hazards
“4-Bromo-6-chloro-5-methyl-1H-indazole” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Future Directions
While specific future directions for “4-Bromo-6-chloro-5-methyl-1H-indazole” are not mentioned in the search results, indazole derivatives are being explored for various pathological conditions due to their wide range of biological activities . This suggests that the medicinal properties of indazole derivatives, including “this compound”, may be further explored in the future.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Bromo-6-chloro-5-methyl-1H-indazole are diverse. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, indazole derivatives have been used in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Cellular Effects
This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Properties
IUPAC Name |
4-bromo-6-chloro-5-methyl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSLHIOSXXGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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